molecular formula C9H18N2O B12113613 N-Isobutylpyrrolidine-2-carboxamide

N-Isobutylpyrrolidine-2-carboxamide

Cat. No.: B12113613
M. Wt: 170.25 g/mol
InChI Key: BXSADHSYWIGZJV-UHFFFAOYSA-N
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Description

(S)-N-Isobutylpyrrolidine-2-carboxamide is a chiral compound belonging to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an isobutyl group attached to the nitrogen atom. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that corresponds to the S (sinister) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Isobutylpyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via an alkylation reaction using an isobutyl halide in the presence of a base.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the pyrrolidine ring reacts with a carboxylic acid derivative.

Industrial Production Methods: In industrial settings, the production of (S)-N-Isobutylpyrrolidine-2-carboxamide may involve:

    Large-Scale Cyclization: Utilizing continuous flow reactors to achieve efficient cyclization of the precursor.

    Optimized Alkylation: Employing optimized conditions for the alkylation step to ensure high yield and purity.

    Automated Amidation: Using automated systems for the amidation reaction to maintain consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Isobutylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The isobutyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products:

    N-Oxides: Formed through oxidation reactions.

    Amines: Produced via reduction of the carboxamide group.

    Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

(S)-N-Isobutylpyrrolidine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-N-Isobutylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ®-N-Isobutylpyrrolidine-2-carboxamide: The enantiomer of the (S)-form, with different spatial arrangement and potentially different biological activity.

    N-Isobutylpyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.

    N-Isobutylpyrrolidine-2-carboxylate: The ester derivative of the carboxylic acid form.

Uniqueness: (S)-N-Isobutylpyrrolidine-2-carboxamide is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other related compounds. This uniqueness makes it valuable in applications requiring chiral specificity.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(2-methylpropyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C9H18N2O/c1-7(2)6-11-9(12)8-4-3-5-10-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

BXSADHSYWIGZJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1CCCN1

Origin of Product

United States

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